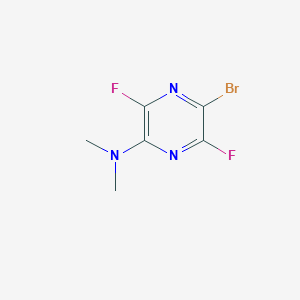

5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF2N3/c1-12(2)6-5(9)10-3(7)4(8)11-6/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAISYZNGGOPIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(C(=N1)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901237970 | |

| Record name | 5-Bromo-3,6-difluoro-N,N-dimethyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55215-65-1 | |

| Record name | 5-Bromo-3,6-difluoro-N,N-dimethyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55215-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,6-difluoro-N,N-dimethyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Bromo 3,6 Difluoro N,n Dimethylpyrazin 2 Amine

Strategic Approaches to the Synthesis of 5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine

The construction of a complex molecule like this compound requires careful consideration of precursor design, reaction sequencing, and condition optimization to manage regioselectivity and yield.

The synthesis of the pyrazine (B50134) ring itself can be achieved through several classical methods, which inform the design of precursors for more complex targets. The Gutknecht pyrazine synthesis, for instance, involves the self-condensation of α-ketoamines, which are typically generated in situ. wikipedia.org Another foundational method is the reaction between a 1,2-dicarbonyl compound and an α-aminoamide. beilstein-journals.org

For a polysubstituted target, a retrosynthetic approach might involve either constructing the pyrazine ring with the desired substituents already in place on the precursors or functionalizing a simpler pyrazine core. A plausible strategy for this compound could begin with a pre-functionalized aminopyrazine. For instance, the synthesis could start from 2-aminopyrazine (B29847), which can be halogenated. thieme.de The introduction of fluorine atoms onto a pyrazine ring is a significant challenge due to the ring's electron-deficient nature. thieme-connect.de Methods for synthesizing fluorinated heterocycles, such as using a Schiemann reaction on a suitable amino-substituted precursor, could be a viable, albeit multi-step, pathway. researchgate.net

Alternatively, ring synthesis from highly functionalized acyclic precursors could be envisioned. This might involve the condensation of a fluorinated 1,2-dicarbonyl compound with an amino-amide derivative. However, the stability and accessibility of such precursors are critical considerations. Another approach involves building the pyrazine core through cyclization strategies, such as those starting from N-allyl malonamides, which can yield densely substituted pyrazines. rsc.orgresearchgate.net The selection of precursors must account for the directing effects of existing substituents in any subsequent functionalization steps. An amino group, being an activating group, can direct electrophilic substitution, although the two nitrogen atoms in the pyrazine ring strongly deactivate it towards such reactions. thieme-connect.de

The optimization of reaction conditions is critical for maximizing the yield and purity of polyhalogenated pyrazines. Key parameters include the choice of halogenating agent, solvent, temperature, and catalyst. Halogenated pyrazolo[1,5-a]pyrimidines, a related class of N-heterocycles, serve as an excellent model for understanding these optimization processes. Generally, direct halogenation of the pyrazine ring requires harsh conditions due to its electron deficiency. thieme-connect.de

Electrophilic halogenation often employs N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Studies on the halogenation of 2-aminopyrazine have shown that the degree of halogenation can be controlled by the stoichiometry of the halogenating agent, and the choice of solvent is crucial, with acetonitrile (B52724) proving to be ideal. thieme.de Microwave irradiation has also been demonstrated to be essential in accelerating these reactions and improving yields. thieme.de

Recent studies on other N-heterocycles have highlighted the efficacy of hypervalent iodine reagents, such as PIDA (phenyliodine diacetate), in facilitating regioselective halogenation under mild, aqueous conditions. rsc.org The optimization of such a reaction for a hypothetical precursor like 2-amino-3,6-difluoropyrazine is illustrated in the following table, based on analogous systems.

| Entry | Halogen Source (equiv.) | Oxidant (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KBr (1.5) | PIDA (1.0) | H₂O | 3 | 85 |

| 2 | KBr (1.0) | PIDA (1.0) | H₂O | 3 | 72 |

| 3 | KBr (1.5) | PIDA (1.0) | CH₃CN | 5 | 65 |

| 4 | KBr (1.5) | PIDA (1.0) | DCM | 5 | 40 |

| 5 | KBr (1.5) | - | H₂O | 12 | No Reaction |

| 6 | NBS (1.5) | - | CH₃CN | 2 | 78 |

This table is a hypothetical representation based on data for similar heterocyclic systems to illustrate optimization principles. rsc.org

As the table demonstrates, the choice of halogen source, oxidant, and solvent significantly impacts the reaction's efficiency. Water often proves to be a superior solvent for these modern halogenation methods, aligning with the principles of green chemistry. rsc.org

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis by using less hazardous reagents, environmentally benign solvents, and energy-efficient methods. researchgate.netfrontiersin.org The synthesis of halogenated heterocycles, which traditionally relies on elemental halogens and chlorinated solvents, is an area ripe for green innovation. google.comugent.be

One promising approach is the use of tandem reactions that combine cyclization and halogenation into a single step. For example, a methodology using a mixture of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in water has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. nih.govacs.org This system promotes a cascade cyclization–oxidative halogenation, avoiding the need to isolate intermediates and using water as a green solvent. nih.govacs.org Such a strategy could be adapted for pyrazine synthesis from suitable acyclic precursors.

Other green approaches include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields, as seen in the halogenation of 2-aminopyrazine. thieme.de

Catalyst-free reactions: Developing reaction conditions that proceed efficiently without a catalyst is a key goal of green chemistry. frontiersin.org

Use of green solvents: Water, ionic liquids, and polyethylene (B3416737) glycol (PEG) are increasingly used as alternatives to volatile organic compounds (VOCs). frontiersin.org

These novel pathways offer more sustainable routes to complex molecules like this compound, minimizing waste and environmental impact.

Mechanistic Elucidation of Synthetic Reactions

Understanding the reaction mechanisms is fundamental to controlling selectivity and improving synthetic efficiency. The formation of the pyrazine ring and its subsequent halogenation involves distinct mechanistic pathways.

The formation of the pyrazine ring typically involves a sequence of condensation and cyclization reactions followed by an oxidation step to achieve aromatization. For example, in the condensation of an α-amino ketone with itself, two molecules react to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to the corresponding pyrazine. biosynce.com Similarly, the reaction of a 1,2-dicarbonyl with an α-aminoamide proceeds through sequential imine/enamine formations to build the heterocyclic ring. beilstein-journals.org

The halogenation of a pre-formed pyrazine ring is typically an electrophilic aromatic substitution (EAS) reaction. However, the pyrazine ring is highly electron-deficient, making it resistant to EAS. thieme-connect.de The reaction is further complicated in acidic media, where the nitrogen atoms become protonated, adding to the deactivation of the ring. thieme-connect.de Therefore, the presence of an activating group, such as an amino group, is often necessary. The mechanism involves the attack of an electrophilic halogen species (e.g., Br⁺ generated from NBS or a hypervalent iodine reagent) on the electron-rich position of the pyrazine ring, forming a resonance-stabilized cationic intermediate (a sigma complex or Wheland intermediate). Subsequent loss of a proton restores aromaticity and yields the halogenated product.

While halogen-induced cyclizations are powerful tools for forming heterocyclic rings, they typically involve the intramolecular attack of a nucleophile onto an alkyne or alkene that has been activated by an electrophilic halogen. This is a common strategy for synthesizing fused ring systems but is less directly applicable to the formation of a simple monocyclic pyrazine core unless starting from a specifically designed acyclic precursor. acs.org

The key intermediates in pyrazine synthesis are the acyclic condensation products and the subsequent cyclic, non-aromatic species. In the Gutknecht synthesis, an α-amino ketone first dimerizes to form a 2,5-dihydropyrazine. This intermediate is not typically isolated but is directly oxidized in situ to the aromatic pyrazine. The transition state for the final aromatization step involves the removal of two hydrogen atoms.

In electrophilic halogenation, the primary intermediate is the sigma complex. The stability of this intermediate, which is influenced by the substituents on the ring, determines the reaction's regioselectivity and rate. For an aminopyrazine, the amino group helps to stabilize the positive charge in the sigma complex, directing the incoming electrophile to the ortho and para positions.

In more novel mechanistic pathways, such as those involving hypervalent iodine reagents, the reaction begins with a ligand exchange between the iodine(III) center and a halide salt. rsc.org This generates an intermediate that transforms into a hypohalite salt, which serves as the source of the electrophilic halogen species. rsc.org The reaction then proceeds through the standard EAS pathway. Understanding these transient species and the transition states that lead to their formation and consumption is crucial for the rational design of more efficient synthetic routes.

Kinetic and Thermodynamic Parameters of Formation

Detailed kinetic and thermodynamic parameters for the specific formation of this compound are not extensively reported in the public domain. However, the formation of the pyrazine ring, in general, is understood through various synthetic routes, with the thermodynamics and kinetics being highly dependent on the specific precursors and reaction conditions.

The formation of pyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. The kinetics of pyrazine formation in model systems, such as the Maillard reaction between amino acids and glucose, have been studied. These studies indicate that the reactions often follow pseudo-zero-order kinetics. researchgate.net Activation energies for the formation of various alkylpyrazines have been determined to be in the range of 19.5 to 29.0 Kcal/mol. researchgate.net These values suggest that while the reactions are not excessively slow, they often require elevated temperatures to proceed at a reasonable rate. researchgate.net

| Parameter | Value Range for Alkylpyrazines | Citation |

| Reaction Order | Pseudo-zero-order | researchgate.net |

| Activation Energy (Ea) | 19.5 - 29.0 Kcal/mol | researchgate.net |

Derivatization and Chemical Modification Strategies

The unique substitution pattern of this compound offers multiple avenues for further chemical modification. The presence of a bromine atom, two fluorine atoms, and an N,N-dimethylamino group allows for selective transformations at different positions of the pyrazine ring.

Cross-Coupling Reactions at the Bromine Center (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig)

The bromine atom at the 5-position of the pyrazine ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction is a versatile method for forming C-C bonds by coupling the bromo-pyrazine with an organoboron reagent. While specific examples for this compound are not detailed in the literature, Suzuki couplings on other brominated pyrazine derivatives are well-documented. mdpi.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system. mdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups.

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties by coupling the bromo-pyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction is highly valuable for the synthesis of conjugated systems. Studies on related bromofluoropyridines have demonstrated the feasibility of Sonogashira couplings on halogenated, electron-deficient heterocycles. researchgate.net

Stille Coupling: The Stille coupling involves the reaction of the bromo-pyrazine with an organostannane reagent, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups and the mild reaction conditions. Although less common than Suzuki or Sonogashira couplings, it provides an alternative route for C-C bond formation. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-pyrazine with primary or secondary amines. wikipedia.orgnih.gov This method is a powerful tool for the synthesis of arylamines and has been successfully applied to a wide range of aryl halides, including those on heterocyclic systems. nih.govresearchgate.net The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org

| Cross-Coupling Reaction | Reagents | Catalyst System | Product Type | Citations |

| Suzuki | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/vinyl-substituted pyrazine | mdpi.commdpi.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyrazine | nih.govresearchgate.net |

| Stille | Organostannane | Pd catalyst | Aryl/vinyl-substituted pyrazine | nih.gov |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amino-substituted pyrazine | wikipedia.orgnih.govnih.govresearchgate.net |

Nucleophilic Aromatic Substitution Reactions at Fluorine Centers

The fluorine atoms at the 3- and 6-positions of the pyrazine ring are activated towards nucleophilic aromatic substitution (SNA) due to the electron-withdrawing nature of the pyrazine nitrogens and the other substituents. This allows for the displacement of fluoride (B91410) ions by various nucleophiles.

Reactions of polyfluoroarenes with nucleophiles such as amines and alkoxides are well-established methods for forming C-N and C-O bonds, respectively, without the need for a metal catalyst. mdpi.com The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack. mdpi.com In the context of this compound, the two fluorine atoms are likely to have different reactivities due to the electronic influence of the adjacent amino and bromo groups. This could potentially allow for regioselective substitution under carefully controlled conditions. Studies on other difluorinated heterocycles have shown that sequential nucleophilic aromatic substitution is a viable strategy for introducing multiple different substituents. nih.gov

| Nucleophile | Product Type | Reaction Conditions | Citations |

| Amines | Amino-substituted pyrazine | Base, Solvent | mdpi.comnih.gov |

| Alkoxides | Alkoxy-substituted pyrazine | Base, Solvent | mdpi.com |

| Thiols | Thioether-substituted pyrazine | Base, Solvent | nih.gov |

Transformations Involving the N,N-dimethylamino Group

The N,N-dimethylamino group can also be a site for chemical modification, although it is generally less reactive than the halogenated positions. The electron-donating nature of this group can influence the reactivity of the pyrazine ring.

In some cases, the N,N-dimethylamino group can be displaced by other nucleophiles, particularly if it is part of a larger, more complex transformation. rsc.org For instance, in reactions of N,N-dimethylenamino ketones, the dimethylamino group can be substituted by hydrazines or hydroxylamine. rsc.org While not a direct analogy, this suggests that under certain conditions, the N,N-dimethylamino group on the electron-deficient pyrazine ring might be susceptible to substitution. Additionally, the nitrogen lone pair can influence the regioselectivity of electrophilic attack on the pyrazine ring, although such reactions are generally disfavored due to the ring's electron-deficient nature. The interaction of the dimethylamino group with an adjacent electron-deficient system has been studied, indicating its ability to participate in intramolecular interactions. scispace.com

In Depth Spectroscopic and Structural Characterization of 5 Bromo 3,6 Difluoro N,n Dimethylpyrazin 2 Amine

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise structure of organic molecules in solution and the solid state. For 5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine, a comprehensive suite of NMR experiments provides detailed insights into its atomic connectivity, spatial arrangement, and dynamic behavior.

Multi-Nuclear (¹H, ¹³C, ¹⁵N, ¹⁹F) NMR Chemical Shift Analysis and Signal Assignment

Multi-nuclear NMR spectroscopy provides a complete picture of the molecule's electronic environment. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and assignments can be predicted based on the known effects of substituents on pyrazine (B50134) and other aromatic systems.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, dominated by a single, sharp resonance corresponding to the six equivalent protons of the N,N-dimethylamino group. This signal would likely appear as a singlet in the range of 3.0-3.5 ppm. The absence of other proton signals confirms the full substitution of the pyrazine ring.

¹³C NMR: The carbon spectrum would provide information on all six carbon atoms in the molecule. The two methyl carbons of the dimethylamino group are expected to produce a single signal. The four carbons of the pyrazine ring would each give a distinct resonance, with their chemical shifts influenced by the attached fluorine, bromine, and dimethylamino substituents. The carbon attached to the amino group (C2) would be significantly affected, as would the fluorine- and bromine-bearing carbons (C3, C6, and C5).

¹⁵N NMR: Nitrogen-15 NMR, though less common due to lower natural abundance and sensitivity, can distinguish the three nitrogen atoms. researchgate.net The two pyrazine ring nitrogens (N1 and N4) would have chemical shifts characteristic of diazines, while the exocyclic dimethylamino nitrogen would appear in a different region, providing definitive evidence of the N,N-dimethylamino group's electronic state. rsc.org

Table 1: Predicted NMR Chemical Shift Assignments for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N(CH₃)₂ | 3.0 - 3.5 | Singlet |

| ¹³C | N(CH₃)₂ | ~40 | Quartet (in ¹H-coupled) |

| C2-NMe₂ | ~150-160 | Complex | |

| C3-F | ~145-155 (J_CF) | Doublet | |

| C5-Br | ~110-120 | Complex | |

| C6-F | ~145-155 (J_CF) | Doublet | |

| ¹⁹F | C3-F | Varies | Singlet |

| C6-F | Varies | Singlet |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structural assembly by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): In this molecule, which lacks proton-proton couplings on the aromatic ring, a COSY experiment would be of limited use for the core structure but could reveal long-range couplings involving the methyl protons if present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link the proton signal of the dimethylamino group to its corresponding carbon signal, confirming the ¹H and ¹³C assignments for this substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals spatial proximities. For this molecule, it could show a correlation between the methyl protons and the fluorine atom at the C3 position, confirming their relative spatial arrangement.

Solid-State NMR Investigations of Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their crystalline or amorphous solid phases. This technique is advantageous as it avoids solvents and can measure NMR parameters that are averaged out in solution. nih.gov For this compound, ssNMR could be used to:

Characterize the crystalline form and identify any polymorphism.

Probe intermolecular interactions, such as potential halogen bonding involving the bromine atom or π-π stacking of the pyrazine rings. nih.gov

Directly measure the quadrupolar coupling constants of the bromine (⁷⁹Br, ⁸¹Br) and nitrogen (¹⁴N) nuclei, which are highly sensitive to the local electronic and structural environment in the crystal lattice. nih.gov

Dynamic NMR Spectroscopy for Conformational Exchange Phenomena

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org For this compound, the primary dynamic process of interest is the restricted rotation around the C2-N bond of the dimethylamino group. researchgate.net

At ambient temperature, this rotation is typically fast, resulting in a single sharp singlet for the six methyl protons. However, due to partial double-bond character and steric hindrance from the adjacent fluorine atom at C3, this rotation can be slowed at lower temperatures. A variable-temperature NMR study would likely show:

Coalescence: As the temperature is lowered, the singlet for the methyl protons would broaden.

Slow Exchange: At a sufficiently low temperature, the signal would resolve into two distinct singlets, representing the two non-equivalent methyl groups (one closer to the C3-F group, one further away). youtube.com

Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for this rotational barrier, providing quantitative insight into the steric and electronic factors governing this conformational exchange. libretexts.orgresearchgate.net

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound.

Accurate Mass Determination and Elemental Composition Verification

HRMS provides a mass measurement with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula. The theoretical exact masses for the molecular ion ([M]⁺) of this compound, considering the two stable isotopes of bromine, are calculated to confirm its composition.

Table 2: Theoretical Exact Mass for C₆H₆BrF₂N₃

| Isotopic Formula | Ion | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₆H₆⁷⁹BrF₂N₃ | [M]⁺ | 236.9713 |

| C₆H₆⁸¹BrF₂N₃ | [M]⁺ | 238.9693 |

| C₆H₇⁷⁹BrF₂N₃ | [M+H]⁺ | 237.9791 |

Experimental measurement of the m/z value of the molecular ion peak using an HRMS technique like Time-of-Flight (TOF) or Orbitrap would be expected to match these theoretical values closely, confirming the elemental formula C₆H₆BrF₂N₃. imist.ma The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly visible as two peaks separated by approximately 2 Da, serving as a definitive signature for the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. scienceopen.com In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, are isolated and then subjected to collision-induced dissociation (CID). unito.it During CID, the ions collide with neutral gas molecules (e.g., argon or nitrogen), which imparts internal energy and induces fragmentation at the weakest chemical bonds. nih.gov

The fragmentation pattern of this compound is expected to be characteristic of its structure, involving the heterocyclic pyrazine core and its various substituents. The analysis of these fragment ions allows for the confirmation of the compound's connectivity and the identification of its structural motifs.

Plausible fragmentation pathways for the protonated molecule [M+H]⁺ would likely initiate with the cleavage of bonds associated with the substituents on the pyrazine ring. Common fragmentation processes for similar aromatic and heterocyclic compounds include the loss of small neutral molecules or radicals. mdpi.com For this specific compound, key fragmentation events could include:

Loss of a methyl radical (•CH₃): A common fragmentation for N,N-dimethylamino groups.

Loss of dimethylamine (B145610) (NH(CH₃)₂): Cleavage of the C-N bond connecting the dimethylamino group to the pyrazine ring.

Loss of the bromine atom (•Br): A frequent fragmentation for halogenated compounds. csbsju.edu

Sequential loss of HF or F•: Fragmentation involving the fluorine substituents.

Ring fragmentation: Cleavage of the pyrazine ring itself, often following initial substituent losses.

The resulting fragment ions are detected, generating a product ion spectrum that serves as a structural fingerprint of the precursor ion.

Note: The m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁹F, ⁷⁹Br, ⁸¹Br) and presented as monoisotopic masses. The dual values for bromine-containing fragments reflect the isotopic pattern of bromine.

Isotopic Pattern Analysis for Bromine Confirmation

Mass spectrometry not only provides information about the mass of a molecule and its fragments but also reveals the isotopic composition of the constituent elements. libretexts.org Bromine is a distinctive element in mass spectrometry because it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). csbsju.edu

This isotopic distribution results in a characteristic pattern for any ion containing a single bromine atom. Instead of a single peak, a pair of peaks of almost equal intensity will be observed, separated by two mass-to-charge units (m/z). ucalgary.ca This is referred to as the M and M+2 pattern. The peak corresponding to the molecule or fragment containing the ⁷⁹Br isotope is the 'M' peak, while the peak for the ion with the ⁸¹Br isotope is the 'M+2' peak. libretexts.org

The presence of this readily identifiable 1:1 doublet in the mass spectrum of this compound and its bromine-containing fragments provides unambiguous confirmation of the presence of one bromine atom in the ion. csbsju.edu For the molecular ion, this pattern would be centered around m/z 254 and 256, immediately confirming the elemental formula with respect to bromine.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is an essential tool for identifying the functional groups and probing the structural framework of a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their characteristic vibrational modes.

Characteristic Vibrational Modes of the Pyrazine Ring and Substituents

The vibrational spectrum of this compound is a composite of the vibrations of the pyrazine ring and its substituents (bromo, fluoro, and dimethylamino groups). The positions and intensities of the absorption bands in the FT-IR spectrum and the scattered light in the Raman spectrum can be assigned to specific molecular motions. psu.edu

Pyrazine Ring Vibrations: The pyrazine ring gives rise to several characteristic vibrations. Ring stretching modes (νC=C, νC=N) typically appear in the 1600-1400 cm⁻¹ region. researchgate.net Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often observed in the Raman spectrum at lower frequencies, around 1000 cm⁻¹. researchgate.net In-plane and out-of-plane C-H bending vibrations also occur at specific frequencies. researchgate.net

C-F Vibrations: The carbon-fluorine bonds are strong, and their stretching vibrations (νC-F) result in intense absorptions in the FT-IR spectrum, typically in the 1300-1000 cm⁻¹ range. The exact position depends on the molecular environment.

C-Br Vibrations: The carbon-bromine stretching vibration (νC-Br) is found at lower wavenumbers, usually in the 700-500 cm⁻¹ region, due to the larger mass of the bromine atom.

N,N-dimethylamino Group Vibrations: This group is characterized by C-H stretching vibrations of the methyl groups just below 3000 cm⁻¹. C-N stretching vibrations are typically found in the 1350-1250 cm⁻¹ region. Methyl group bending and rocking modes also produce characteristic bands at lower frequencies.

Theoretical Vibrational Frequency Prediction and Assignment

To achieve a more precise assignment of the experimentally observed vibrational bands, theoretical calculations are often employed. psu.edu Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational frequencies and intensities of molecules. researchgate.netresearchgate.net These calculations solve the Schrödinger equation for the molecule to find its equilibrium geometry and the force constants that govern its vibrations.

The calculated harmonic vibrational frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets in the calculations. researchgate.net To improve the agreement with experimental data, the computed frequencies are often multiplied by an empirical scaling factor.

Furthermore, a Potential Energy Distribution (PED) analysis can be performed. PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This is especially useful for complex molecules where many vibrational modes are coupled and cannot be described as a simple, localized group vibration. researchgate.net This detailed theoretical analysis allows for a confident and complete assignment of the FT-IR and Raman spectra. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. growingscience.com The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. growingscience.com The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal's unit cell. researchgate.net

By analyzing this diffraction pattern, it is possible to calculate an electron density map of the molecule and from that, determine the precise coordinates of each atom (excluding hydrogen, which is often placed in calculated positions). nih.gov This analysis yields a complete and unambiguous determination of the molecular structure, including:

Connectivity: Confirms which atoms are bonded to each other.

Molecular Geometry: Provides accurate bond lengths (to within ~0.001 Å) and bond angles.

Conformation: Reveals the spatial arrangement of the atoms and the planarity of ring systems.

Stereochemistry: Determines the absolute configuration in chiral molecules.

Intermolecular Interactions: Shows how molecules pack in the solid state, revealing details about hydrogen bonding, π-stacking, and other non-covalent interactions that hold the crystal together. nih.gov

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of a structurally related compound demonstrates the type of detailed information that can be obtained. The table below presents crystallographic data for a similar bromopyrazine derivative to illustrate the output of a single-crystal X-ray diffraction experiment.

Table of Mentioned Chemical Compounds

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be provided as no crystallographic studies have been publicly reported. Such an analysis would typically involve single-crystal X-ray diffraction to determine the three-dimensional arrangement of molecules in the solid state. This would reveal the unit cell parameters, space group, and the nature of non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that govern the crystal lattice. Without this primary data, a scientifically accurate description is not possible.

Powder X-ray Diffraction for Polymorphic Forms

Information regarding the powder X-ray diffraction (PXRD) patterns and potential polymorphic forms of this compound is not available in the reviewed literature. A PXRD analysis is crucial for identifying different crystalline forms (polymorphs) of a compound, each of which would exhibit a unique diffraction pattern. This technique is fundamental for characterizing the solid-state properties of a substance, and the absence of such data means no discussion on the polymorphism of this specific compound can be offered.

Computational and Theoretical Chemistry Investigations of 5 Bromo 3,6 Difluoro N,n Dimethylpyrazin 2 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular geometry, and orbital energies, which collectively determine the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. By approximating the electron density, DFT can accurately calculate the optimized geometry, including bond lengths, bond angles, and dihedral angles. For a molecule like 5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine, a typical DFT study would employ a functional, such as B3LYP, in conjunction with a basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

The expected outputs of such a calculation would be a set of optimized geometric parameters. While specific experimental values for this compound are not available for comparison, theoretical calculations provide a reliable prediction of its three-dimensional structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) This table is illustrative and based on general chemical principles, not on actual published research for this specific molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | C2 | N(amine) | ~1.36 Å | |

| Bond Length | C5 | Br | ~1.89 Å | |

| Bond Length | C3 | F | ~1.34 Å | |

| Bond Length | C6 | F | ~1.34 Å | |

| Bond Angle | N1 | C2 | C3 | ~120° |

| Bond Angle | C4 | C5 | Br | ~118° |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions)

Molecular orbital theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Fukui functions are another important concept derived from DFT, used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point when the total number of electrons in the system changes.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table is illustrative and based on general chemical principles, not on actual published research for this specific molecule.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack. Conversely, areas of positive potential (typically blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) ring and the fluorine atoms, while the areas around the hydrogen atoms of the dimethylamino group would exhibit a positive potential.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting how a molecule will behave in a chemical reaction, identifying the most probable sites of interaction and the energy required for the reaction to proceed.

Computational Modeling of Nucleophilic and Electrophilic Attack Sites

By analyzing the results from HOMO-LUMO analysis, Fukui functions, and MEP mapping, specific predictions can be made about the reactivity of this compound. The nitrogen atoms in the pyrazine ring and the dimethylamino group, being electron-rich, would be the most likely sites for electrophilic attack. The carbon atoms bonded to the highly electronegative fluorine and bromine atoms would be electron-deficient and are therefore predicted to be the primary sites for nucleophilic attack.

Transition State Localization and Reaction Barrier Calculations

To understand the mechanism of a potential reaction, computational chemists can model the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy, or reaction barrier, can be determined. A lower activation energy indicates a faster reaction rate. For a given reaction involving this compound, such as a nucleophilic substitution, these calculations would provide quantitative insights into the reaction's feasibility and kinetics. However, without specific published studies, these remain theoretical applications of the methodology.

Solvent Effects on Reactivity through Implicit and Explicit Solvation Models

The chemical reactivity and physical properties of a molecule can be significantly influenced by its solvent environment. Computational models are essential for understanding these interactions. Solvation models are typically categorized as implicit or explicit.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.org The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. q-chem.com Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). grynova-ccc.org For this compound, an implicit model could efficiently predict how its stability and reactivity change across a range of solvents, from nonpolar (like hexane) to polar (like water). This is crucial for predicting reaction outcomes and understanding solubility.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute molecule. This method can capture specific, short-range interactions like hydrogen bonding, which are crucial for accurately modeling protic solvents. youtube.com An explicit model of this compound surrounded by water molecules, for instance, would allow for a detailed analysis of hydrogen bonds forming between the solvent and the nitrogen atoms of the pyrazine ring or the fluorine atoms. However, this approach is computationally much more demanding due to the increased number of atoms.

Hybrid Models: A combination of both approaches, where a few explicit solvent molecules are treated in the first solvation shell and the bulk solvent is represented by a continuum, often provides a balance of accuracy and computational cost. youtube.com This would be particularly useful for studying reactions where a specific solvent molecule plays a direct role in the mechanism.

The following table provides a hypothetical comparison of the calculated solvation free energy for this compound in different solvents using an implicit model.

Note: The following data is illustrative and intended to represent typical results from such a computational study, as specific published data for this compound is not available.

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

| Hexane | 1.88 | -2.5 |

| Dichloromethane | 8.93 | -5.8 |

| Acetonitrile (B52724) | 37.5 | -7.9 |

| Water | 78.4 | -8.5 |

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Low-Energy Conformational Isomers

Even seemingly rigid molecules like this compound can possess multiple conformational isomers, particularly related to the rotation of substituent groups. The orientation of the N,N-dimethylamino group relative to the pyrazine ring is of key interest. Rotation around the C-N bond connecting the dimethylamino group to the ring can lead to different stable or metastable conformations.

Computational methods, such as potential energy surface (PES) scans, can be employed to explore these conformations. By systematically rotating the dihedral angle of the C-C-N-(CH₃)₂ bond and calculating the energy at each step, a profile of energy versus rotation angle can be generated. This allows for the identification of low-energy conformers, which are the most likely to be populated at room temperature, and the energy barriers separating them. The presence of bulky bromine and fluorine atoms adjacent to the amino group would likely create significant steric hindrance, influencing the preferred orientation of the dimethylamino group.

Molecular Dynamics Simulations for Dynamic Behavior in Solutions

While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of the molecule in solution over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over a period.

For this compound, an MD simulation in a solvent like water would reveal how the molecule moves, rotates, and how its conformations fluctuate. researchgate.net It would also show the dynamic interactions with surrounding solvent molecules, including the formation and breaking of transient hydrogen bonds. Such simulations can be used to calculate various properties, such as diffusion coefficients and radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute. researchgate.net

Spectroscopic Property Prediction from Theoretical Models

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). rsc.orgnsf.gov The standard method for this is the Gauge-Including Atomic Orbital (GIAO) approach.

For this compound, predicting the ¹³C and ¹⁹F NMR spectra would be particularly valuable. The calculations would provide theoretical chemical shifts for each unique carbon and fluorine atom in the molecule. researchgate.netnih.gov By comparing these predicted shifts with experimental data, one can confirm the molecular structure and assign the observed signals to specific atoms. Solvent effects can also be included in these calculations using implicit solvation models to improve accuracy. nih.gov

Note: The following table presents hypothetical predicted ¹³C and ¹⁹F NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory with an implicit solvent model for CDCl₃. The data is for illustrative purposes.

| Atom | Predicted Chemical Shift (ppm) |

| C2 (C-N(CH₃)₂) | 155.2 |

| C3 (C-F) | 150.8 (J_CF) |

| C5 (C-Br) | 118.5 |

| C6 (C-F) | 152.1 (J_CF) |

| N-CH₃ | 40.3 |

| F3 | -75.4 |

| F6 | -78.9 |

Simulation of Vibrational (IR/Raman) Spectra

Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe the vibrational modes of a molecule. Computational frequency calculations, typically performed within the harmonic approximation, can simulate these spectra. rsc.org These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities for IR and Raman activity. arxiv.org

A theoretical vibrational analysis of this compound would predict the frequencies for key stretching and bending modes. researchgate.net This would include C-F stretches, C-Br stretches, pyrazine ring vibrations, and modes associated with the N,N-dimethylamino group. mdpi.com Comparing the simulated spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular motions, providing a detailed understanding of the molecule's vibrational characteristics.

Advanced Applications in Materials Science and Catalysis Non Biological Focus

Ligand Design and Coordination Chemistry

The nitrogen atoms of the pyrazine (B50134) ring and the amino substituent in 5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine make it a compelling candidate for ligand design in coordination chemistry. The electron-withdrawing nature of the fluorine and bromine atoms can significantly modulate the electronic properties of the pyrazine core, influencing the stability and reactivity of the resulting metal complexes.

Exploration as a Ligand in Transition Metal Complexes

Although no specific studies detailing the use of this compound as a ligand were identified, the broader class of aminopyrazine and substituted pyridine (B92270) ligands is widely used in the synthesis of transition metal complexes. nih.govpvpcollegepatoda.org These complexes have applications in catalysis, magnetism, and biological systems. pvpcollegepatoda.orgacs.org The pyrazine moiety can act as a bridging ligand, connecting two metal centers, or as a terminal ligand. The presence of fluoro and bromo substituents would be expected to decrease the basicity of the pyrazine nitrogens, affecting the strength of the metal-ligand bond.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Potential Role in Complex | Expected Impact of Substituents |

|---|---|---|

| Pyrazine Ring Nitrogens | Monodentate or bridging ligand | Reduced electron density due to F and Br may lead to weaker coordination but can enhance the stability of the complex towards oxidation. |

Synthesis and Characterization of Metal-Organic Framework (MOF) Precursors

Pyrazine and its derivatives are common building blocks in the construction of Metal-Organic Frameworks (MOFs) due to their ability to form well-defined, porous structures. nih.govresearchgate.net Fluorinated MOFs, in particular, have garnered interest for their unique gas sorption properties and chemical stability. rsc.orgacs.org While the direct use of this compound as a linker in MOF synthesis is not reported, its structure is analogous to linkers used to create frameworks for applications such as carbon dioxide capture. researchgate.net The functional groups on the molecule could serve as sites for secondary modifications to tune the properties of the MOF pores. The synthesis of MOFs often involves the reaction of metal ions with organic linkers under solvothermal conditions. nih.gov

Luminescent Properties of Coordination Compounds Incorporating the Pyrazine Scaffold

Coordination compounds featuring pyrazine and its derivatives can exhibit interesting luminescent properties. uea.ac.ukfao.org These properties are often the result of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The high degree of substitution and the presence of heavy atoms like bromine in this compound could potentially lead to phosphorescent complexes with applications in organic light-emitting diodes (OLEDs) or as sensors. For instance, gold(III) pincer complexes with pyrazine-based ligands have shown intense photoemissions that can be modulated. uea.ac.uk The electron-deficient nature of the fluorinated pyrazine core could lead to red-shifted emissions compared to non-fluorinated analogues.

Precursors for Functional Materials

The electronic and structural characteristics of this compound make it a promising precursor for the synthesis of functional organic materials, particularly in the realm of organic electronics.

Integration into Conjugated Polymers for Organic Electronics

Pyrazine-based units are increasingly being incorporated into π-conjugated polymers for various optoelectronic applications, including solar cells and field-effect transistors. rsc.orgresearchgate.net The electron-deficient nature of the pyrazine ring can enhance the electron-accepting properties of the polymer, which is beneficial for n-type or ambipolar charge transport. nih.gov Fluorination of the polymer backbone is a well-established strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve air stability and charge injection/extraction. nih.govmdpi.com While no polymers specifically incorporating this compound have been reported, the general principles of using fluorinated building blocks suggest its potential utility. nih.govnih.gov Conjugated polymers are typically synthesized through cross-coupling reactions, such as Suzuki or Stille coupling, where the bromo-substituent on the pyrazine ring could serve as a reactive handle. ku.ac.aeuky.edu

Table 2: Predicted Effects of Integrating this compound into a Conjugated Polymer Backbone

| Feature | Predicted Influence on Polymer Properties | Rationale |

|---|---|---|

| Fluorine Atoms | Lowered HOMO/LUMO energy levels, increased electron affinity. | High electronegativity of fluorine. mdpi.com |

| Pyrazine Ring | Enhanced n-type or ambipolar charge transport. | Electron-deficient nature of the heterocycle. rsc.org |

| N,N-dimethylamino Group | Potential for increased solubility and morphological control. | Alkyl groups can disrupt packing and improve processability. |

Photoactive or Optoelectronic Material Development

The development of novel photoactive and optoelectronic materials often relies on the precise tuning of molecular structures to achieve desired properties. mdpi.com Pyrazine derivatives are explored for these applications due to their favorable charge transfer characteristics. rsc.org The combination of electron-donating (N,N-dimethylamino) and electron-withdrawing (pyrazine, fluoro, bromo) groups within this compound creates a "push-pull" electronic structure. This type of architecture can lead to materials with interesting non-linear optical properties or be used in the design of dyes for dye-sensitized solar cells. The specific substitution pattern will influence the intramolecular charge transfer (ICT) character of the molecule's excited states, which is a key determinant of its photophysical behavior.

Semiconductor Applications through Controlled Doping

Currently, there is a lack of specific research data detailing the application of this compound as a controlled dopant in semiconductor materials. The potential utility of fluorinated pyrazine derivatives in organic electronics is an area of ongoing investigation, but specific studies on this compound's role in modifying the electronic properties of semiconductors are not yet available in published literature.

Catalytic Activity and Enzyme Mimicry

Evaluation as a Catalyst or Co-catalyst in Organic Transformations

There is no available scientific literature that evaluates the catalytic or co-catalytic activity of this compound in organic transformations. While pyrazine scaffolds are of interest in catalysis, specific studies focused on this particular compound have not been reported.

Design of Biomimetic Catalytic Systems

The design and synthesis of biomimetic catalytic systems incorporating this compound have not been described in the current body of scientific research. The potential for this compound to act as a ligand or a core component in enzyme mimics remains an unexplored area of study.

Chemical Sensing and Probe Development

Development of Chemo-sensors for Specific Analytes (Non-Biological)

There are no published reports on the development or application of this compound in the creation of chemo-sensors for the detection of specific non-biological analytes. Research into the sensory capabilities of this compound is yet to be documented.

Fluorescent Probes for Chemical Detection (Non-Biological)

The investigation of this compound as a fluorescent probe for non-biological chemical detection has not been reported in the scientific literature. Its photophysical properties and potential for fluorescence-based sensing are currently uncharacterized.

Structure Property Relationship Spr Studies Non Biological Parameters

Systematic Variation of Substituents and Their Electronic Effects

The electronic landscape of the pyrazine (B50134) core is significantly modulated by the interplay of the bromo, fluoro, and dimethylamino groups.

The presence and positioning of halogen atoms on the pyrazine ring are critical determinants of the molecule's electronic properties. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the ring. This effect lowers the energy levels of the molecular orbitals. The bromine atom also contributes to this electron-withdrawing effect, though to a lesser extent than fluorine. The specific placement of these halogens at the 3, 5, and 6 positions creates a distinct pattern of electron density across the aromatic system. This pattern influences the molecule's susceptibility to electrophilic and nucleophilic attack at various positions.

| Substituent | Position | Electronic Effect |

| Bromo | 5 | Inductive (-I), Weakly Deactivating |

| Fluoro | 3 | Inductive (-I), Strongly Deactivating |

| Fluoro | 6 | Inductive (-I), Strongly Deactivating |

In contrast to the halogens, the N,N-dimethylamino group at the 2-position acts as a strong electron-donating group. This is due to the resonance effect (+R) of the nitrogen lone pair, which donates electron density into the pyrazine ring. This donation of electrons raises the energy of the highest occupied molecular orbital (HOMO), which in turn affects the molecule's reactivity, particularly its interaction with electrophiles. The interplay between the electron-donating amino group and the electron-withdrawing halogens creates a "push-pull" electronic system, leading to unique chemical characteristics.

Correlation Between Molecular Structure and Spectroscopic Signatures

The distinct electronic structure of 5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine gives rise to characteristic spectroscopic signatures.

Quantitative Structure-Property Relationship (QSPR) models can be employed to correlate specific structural features of substituted pyrazines with their observed spectroscopic data. For instance, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the fluorine and bromine atoms would be expected to deshield adjacent carbon and proton nuclei, leading to downfield shifts in the 13C and 1H NMR spectra. Conversely, the electron-donating dimethylamino group would cause upfield shifts for nearby nuclei. These predictable relationships allow for the verification of the substitution pattern and provide insight into the electronic distribution within the molecule.

Structure-Reactivity Correlations in Chemical Transformations

The electronic properties dictated by the substituents directly influence the reactivity of this compound in various chemical reactions. The electron-deficient nature of the pyrazine ring, enhanced by the fluorine atoms, makes it susceptible to nucleophilic aromatic substitution, particularly at positions not occupied by the strongly activating dimethylamino group. Conversely, the bromine atom at the 5-position is a potential site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds. The N,N-dimethylamino group can also influence reactivity by directing metallation or by being a site for chemical modification itself. The specific outcomes of these reactions are a direct consequence of the intricate electronic balance within the molecule.

Hammett-type Analysis for Substituent Effects on Reaction Rates

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

While a specific Hammett analysis for this compound is not available in the literature, we can predict the electronic effects of its substituents based on known Hammett constants for analogous systems, such as substituted pyridines. sciepub.com The substituents on the pyrazine ring are a bromine atom, two fluorine atoms, and a dimethylamino group.

Fluorine Substituents: Fluorine is a strongly electronegative atom and thus exerts a powerful electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). In the case of halogens, the inductive effect generally outweighs the mesomeric effect. For pyrazine, which is already electron-deficient, the two fluorine atoms will significantly decrease the electron density of the ring, making it more susceptible to nucleophilic attack. thieme-connect.de

A hypothetical Hammett plot for a nucleophilic aromatic substitution reaction on a series of substituted pyrazines would likely show a positive ρ value, indicating that the reaction is favored by electron-withdrawing substituents that can stabilize the negative charge in the transition state.

Table 1: Estimated Substituent Constants (σ) for Substituents on a Pyrazine Ring (Note: These are illustrative values based on general principles, as specific data for this compound is unavailable.)

| Substituent | Hammett Constant (σ) Type | Estimated Value | Effect on Ring Electron Density |

|---|---|---|---|

| -F | σₚ | +0.06 | Strongly withdrawing (Inductive) |

| -Br | σₚ | +0.23 | Withdrawing (Inductive) |

| -N(CH₃)₂ | σₚ | -0.83 | Strongly donating (Mesomeric) |

Steric and Electronic Factors Governing Reaction Pathways

The reaction pathways of this compound are governed by a combination of steric and electronic factors. These factors determine the regioselectivity and the rate of chemical reactions, particularly nucleophilic aromatic substitution (SₙAr), which is a common reaction for electron-poor heterocyclic compounds. masterorganicchemistry.com

Electronic Factors:

The positions of the substituents direct the incoming nucleophile. In SₙAr reactions, electron-withdrawing groups ortho and para to the leaving group can stabilize the negatively charged intermediate (Meisenheimer complex), thus accelerating the reaction. masterorganicchemistry.com In this compound, the fluorine atoms and the ring nitrogens act as activating groups for nucleophilic substitution of the bromine atom.

Steric Factors:

Steric hindrance plays a significant role in determining the accessibility of the reaction sites. The dimethylamino group, with its two methyl groups, is bulkier than the fluorine and bromine atoms. This steric bulk can hinder the approach of a nucleophile to the adjacent positions (positions 3 and 6).

The Hammett equation is generally not applicable to ortho substituents because of the significant steric interactions that are not accounted for in the standard σ constants. libretexts.org In the case of this compound, the dimethylamino group is ortho to the fluorine at position 3, and the bromine is ortho to the fluorine at position 6. These steric interactions can influence the rate and regioselectivity of reactions. For instance, a bulky nucleophile might preferentially attack the less sterically hindered position.

Table 2: Analysis of Steric and Electronic Effects on Potential Reaction Sites (Note: This is a qualitative analysis based on established chemical principles.)

| Reaction Site (Carbon atom) | Attached Group | Electronic Effect | Steric Hindrance | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|---|

| C-5 | -Br | Activated by ortho -F and ring nitrogens | Moderate | Likely site for nucleophilic substitution |

| C-3 | -F | Activated by para -Br and ring nitrogens | High (due to adjacent -N(CH₃)₂) | Substitution is electronically favored but sterically hindered |

| C-6 | -F | Activated by ortho -Br and ring nitrogens | Low | Substitution is possible, but Br is generally a better leaving group |

Advanced Analytical Methodologies for Characterization and Quantification Beyond Basic Identification

Electrochemical Characterization

Understanding the redox properties of 5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine is crucial for applications in areas such as materials science and electro-organic synthesis. Electrochemical methods provide insight into the compound's ability to accept or donate electrons.

Cyclic Voltammetry (CV) is a primary technique used to investigate the redox behavior of electroactive species. For pyrazine (B50134) and its derivatives, CV can reveal the potentials at which oxidation and reduction occur. researchgate.net The pyrazine ring is known to undergo reduction, and the potential at which this happens is highly dependent on the substituents attached to the ring. dtu.dk

In the case of this compound, the presence of electron-withdrawing groups (bromine and fluorine) would be expected to make the pyrazine ring more electron-deficient and thus easier to reduce, shifting the reduction potential to a more positive value compared to unsubstituted pyrazine. dtu.dk Conversely, the electron-donating N,N-dimethylamino group would have the opposite effect. The net effect on the redox potential would be a combination of these electronic influences.

Table 3: Comparison of Reduction Potentials for Pyrazine Derivatives

| Compound | Substituents | Expected Epc (V vs. ref) |

|---|---|---|

| Pyrazine | None | -2.10 dtu.dk |

| This compound | 2x Fluoro (EWG), 1x Bromo (EWG), 1x -NMe₂ (EDG) | -1.5 to -1.9 (Estimated) |

Epc = Cathodic Peak Potential. This table includes literature data for pyrazine and an estimated potential for the title compound to illustrate expected substituent effects. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Following the identification of redox peaks by cyclic voltammetry, coulometry can be employed to determine the number of electrons (n) transferred in the electrochemical reaction. This technique involves the complete electrolysis of a known amount of the compound while measuring the total charge passed.

For instance, if the reduction of this compound observed in CV corresponds to the formation of a radical anion, coulometry would confirm this as a one-electron process. Understanding the electron transfer stoichiometry is essential for elucidating reaction mechanisms and designing controlled electrochemical syntheses. byu.edubyu.edu

Table 4: Illustrative Coulometry Data for a One-Electron Reduction

| Parameter | Value |

|---|---|

| Moles of Analyte (mol) | 1.0 x 10⁻⁵ |

| Total Charge Passed (Q, Coulombs) | 0.965 |

| Faraday Constant (F, C/mol) | 96485 |

| Calculated Electrons (n = Q / (F * mol)) | 1.0 |

This table illustrates the principle of a coulometric experiment and does not represent experimentally verified results for this specific compound.

Capillary Electrophoresis (CE) for Charge-Based Separations

No published research was found detailing the use of Capillary Electrophoresis for the charge-based separation and analysis of this compound.

Hyphenated Techniques for Comprehensive Analysis (e.g., GCxGC, LCxLC)

No published research was found detailing the use of hyphenated techniques such as two-dimensional gas chromatography (GCxGC) or two-dimensional liquid chromatography (LCxLC) for the comprehensive analysis of this compound.

Degradation Pathways and Environmental Persistence Mechanistic Focus

Photodegradation Mechanisms and Products

Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from sunlight. For halogenated aromatic compounds, this process is often a significant pathway for environmental transformation.

The photochemical behavior of 5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine is anticipated to be influenced by the carbon-halogen bonds and the electron-donating dimethylamino group. The carbon-bromine (C-Br) bond is generally more susceptible to photolytic cleavage than the more stable carbon-fluorine (C-F) bond due to its lower bond dissociation energy. Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to the homolytic cleavage of the C-Br bond to generate a pyrazinyl radical and a bromine radical.

The presence of the N,N-dimethylamino group, an auxochrome, is likely to influence the absorption of light by the pyrazine (B50134) ring, potentially shifting the maximum absorption wavelength and affecting the rate of photodegradation. Furthermore, studies on other aromatic amines have shown that they can initiate photosubstitution reactions of halogens, a process that could be relevant for this molecule.

Key potential light-induced transformations include:

Dehalogenation: Primarily debromination, followed by hydrogen abstraction from the surrounding medium (e.g., water or organic matter) to yield 3,6-difluoro-N,N-dimethylpyrazin-2-amine.

Photosubstitution: Nucleophilic substitution of the bromine atom by other species present in the environment, such as hydroxyl radicals, leading to the formation of hydroxylated derivatives.

Ring Cleavage: Prolonged exposure to high-energy UV radiation could potentially lead to the cleavage of the pyrazine ring, although this is generally a slower process compared to dehalogenation.

While specific experimental identification of photolytic by-products for this compound is not available, a predictive analysis based on related compounds suggests the formation of several transformation products. The study of the photodegradation of brominated flame retardants and triazine herbicides reveals common degradation patterns such as dehalogenation and side-chain alterations. nih.govresearchgate.net

Table 1: Predicted Photolytic By-products of this compound

| Predicted By-product Name | Chemical Formula | Proposed Formation Pathway |

|---|---|---|

| 3,6-difluoro-N,N-dimethylpyrazin-2-amine | C₆H₇F₂N₃ | Photolytic cleavage of the C-Br bond followed by hydrogen abstraction. |

| 5-Hydroxy-3,6-difluoro-N,N-dimethylpyrazin-2-amine | C₆H₇F₂N₃O | Photosubstitution of the bromine atom by a hydroxyl group. |

| Debrominated and dealkylated pyrazine derivatives | Variable | Further degradation of the primary photoproducts, involving the loss of methyl groups from the amino substituent. |

| Ring-opened aliphatic compounds | Variable | Advanced photodegradation leading to the cleavage of the pyrazine ring. |

Thermal Decomposition Profiles and Mechanisms

Thermal decomposition is the breakdown of a chemical compound by heat. Understanding the thermal stability and decomposition pathways is crucial for assessing its persistence in environments subjected to high temperatures and for predicting the products of incineration.

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring the change in mass as a function of temperature. While specific TGA data for this compound is not publicly documented, general principles for similar structures can be applied. The thermal stability will be influenced by the strength of the chemical bonds within the molecule. The pyrazine ring itself is relatively stable. The C-F bonds are significantly stronger than the C-Br and C-N bonds. Therefore, initial decomposition is likely to involve the cleavage of the C-Br bond or the bonds associated with the dimethylamino group.

Studies on the thermal analysis of nitrogen-containing polymers and other heterocyclic compounds suggest that decomposition often occurs in multiple stages. nih.govresearchgate.netlibretexts.orgmdpi.comnih.gov It can be hypothesized that the initial mass loss would correspond to the loss of the bromine atom and/or the dimethylamino group, followed by the fragmentation of the fluorinated pyrazine ring at higher temperatures.

Table 2: Hypothetical TGA Profile for this compound

| Temperature Range (°C) | % Weight Loss (Predicted) | Associated Decomposition Event |

|---|---|---|

| T₁ - T₂ | ~30-40% | Loss of bromine and/or dimethylamino group. |

| T₂ - T₃ | Further loss | Fragmentation of the difluoropyrazine ring. |

| > T₃ | Formation of a stable char residue. |

Note: T₁, T₂, and T₃ represent hypothetical onset and endset decomposition temperatures.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique to identify the fragments produced during thermal decomposition. In the absence of experimental data for this specific compound, the fragmentation pathways can be predicted based on the principles of mass spectrometry fragmentation. libretexts.orgwikipedia.org

The initial fragmentation upon pyrolysis is likely to be the cleavage of the weakest bonds. The C-Br bond is expected to be the most labile. The fragmentation of the dimethylamino group is also a probable early event.

Potential thermal fragmentation pathways include:

Loss of a bromine radical: Leading to a fragment ion corresponding to the [M-Br]⁺.

Loss of a methyl radical: From the dimethylamino group, resulting in a [M-CH₃]⁺ fragment.

Loss of dimethylamine (B145610): Cleavage of the C-N bond connecting the amino group to the pyrazine ring.

Ring Fragmentation: At higher temperatures, the difluoropyrazine ring would fragment into smaller nitrogen-containing and fluorinated species. The fragmentation pattern of dimethylamine itself often shows a base peak at m/z 44, corresponding to [C₂H₆N]⁺, which could be a potential fragment if the dimethylamino group is cleaved and ionized. docbrown.info

Oxidative and Reductive Degradation Pathways (Mechanistic)

In the environment, chemical degradation can also occur through oxidative and reductive processes, often mediated by microorganisms or reactive chemical species.

Oxidative Degradation: Oxidative degradation typically involves reaction with species such as hydroxyl radicals (•OH), which are highly reactive and can initiate the breakdown of organic molecules. For this compound, potential sites for oxidative attack include:

The Dimethylamino Group: The nitrogen atom and the adjacent methyl groups are susceptible to oxidation, which could lead to dealkylation (loss of methyl groups) and eventual deamination (loss of the amino group). ntnu.no The oxidation of similar amino groups can lead to the formation of aldehydes and other oxygenated products.

The Pyrazine Ring: While aromatic rings are generally stable, strong oxidizing agents can lead to hydroxylation of the ring, followed by ring opening.

Reductive Degradation: Reductive degradation pathways are particularly relevant for halogenated compounds in anaerobic environments. The most probable reductive pathway is dehalogenation, where a halogen atom is replaced by a hydrogen atom.

Reductive Debromination: The C-Br bond is significantly more susceptible to reductive cleavage than the C-F bond. This process would lead to the formation of 3,6-difluoro-N,N-dimethylpyrazin-2-amine. This is a common fate for many brominated organic compounds in the environment.

Reductive Defluorination: The C-F bond is very strong and generally resistant to reduction. Significant defluorination under typical environmental conditions is unlikely. The environmental fate of many fluorinated compounds is characterized by their persistence due to the stability of the C-F bond. nih.govacs.orgmdpi.comacs.orgnih.gov

Reaction with Common Oxidants/Reductants in Controlled Environments

In controlled laboratory settings, the degradation of this compound can be investigated by exposing it to common environmental oxidants and reductants. These studies are crucial for predicting its persistence and transformation in various environmental compartments.

Oxidative Degradation: